



In Vivo Imaging of SKI-V Antitumor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SKI V	
Cat. No.:	B8117085	Get Quote

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Introduction

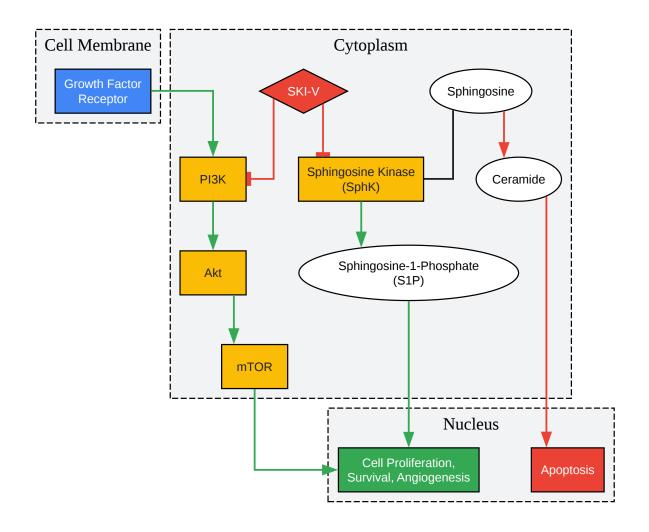
SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1] Overexpression of SphK is implicated in the tumorigenesis and progression of various cancers, making it a promising therapeutic target.[1] [2][3] SKI-V exerts its antitumor effects by blocking the synthesis of sphingosine-1-phosphate (S1P) and promoting the accumulation of the pro-apoptotic lipid ceramide.[1] Furthermore, SKI-V has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This dual mechanism of action makes SKI-V a compound of significant interest in oncology research.

In vivo bioluminescence and fluorescence imaging are powerful, non-invasive techniques that enable the real-time monitoring of tumor growth and therapeutic response in living organisms. By utilizing cancer cell lines engineered to express reporter genes such as luciferase or fluorescent proteins, researchers can quantitatively assess tumor burden and the efficacy of anticancer agents longitudinally in the same animal cohort. This approach reduces the number of animals required for a study and provides more robust data compared to traditional methods that rely on caliper measurements and terminal endpoints.

These application notes provide detailed protocols for assessing the antitumor activity of SKI-V using in vivo imaging techniques, along with data presentation formats and visualizations of the underlying biological and experimental workflows.



Key Signaling Pathway of SKI-V





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References

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- To cite this document: BenchChem. [In Vivo Imaging of SKI-V Antitumor Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117085#in-vivo-imaging-of-ski-v-antitumor-activity]

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